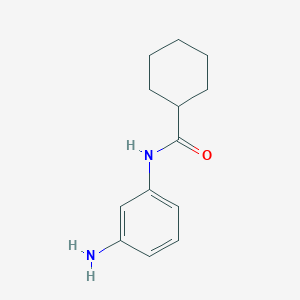

N-(3-Aminophenyl)cyclohexanecarboxamide

Beschreibung

N-(3-Aminophenyl)cyclohexanecarboxamide is a carboxamide derivative featuring a cyclohexane ring linked to an aromatic amine via an amide bond. This compound is of interest due to its structural versatility, which allows for modifications that influence physicochemical properties and biological activity.

Eigenschaften

IUPAC Name |

N-(3-aminophenyl)cyclohexanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBKHQVZKMSXIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588220 | |

| Record name | N-(3-Aminophenyl)cyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43096-46-4 | |

| Record name | N-(3-Aminophenyl)cyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)cyclohexanecarboxamide typically involves the reaction of 3-aminophenylamine with cyclohexanecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and may require a catalyst to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of N-(3-Aminophenyl)cyclohexanecarboxamide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Aminophenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxamide group can be reduced to form the corresponding amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of halogenated derivatives of the phenyl ring.

Wissenschaftliche Forschungsanwendungen

N-(3-Aminophenyl)cyclohexanecarboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and polymers with specific properties.

Wirkmechanismus

The mechanism of action of N-(3-Aminophenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the carboxamide linkage provides stability and rigidity to the compound. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Thiourea-Functionalized Cyclohexanecarboxamides

Key Compounds :

- N-(Arylcarbamothioyl)cyclohexanecarboxamide derivatives (e.g., H2L1–H2L9) incorporate a thiourea (-NHC(S)NH-) group instead of a simple amide. These derivatives exhibit enhanced metal-chelating capabilities due to the presence of sulfur, making them valuable in selective metal ion extraction and biological applications (e.g., antifungal, antitumor activities) .

Structural Differences :

- Functional Group: The thiourea moiety introduces additional hydrogen-bonding sites and soft sulfur donors, improving interactions with transition metals and enzymes compared to the parent amide .

- Crystal Structure: In H2L9 (N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide), the cyclohexane adopts a chair conformation stabilized by intramolecular N–H···O hydrogen bonds, a feature absent in the non-thiourea analogue .

Table 1: Selected Thiourea Derivatives vs. N-(3-Aminophenyl)cyclohexanecarboxamide

Alkyl-Substituted Cyclohexanecarboxamides

Key Compounds :

Structural Differences :

- Lipophilicity : Alkyl chains increase logP values, enhancing membrane permeability but reducing aqueous solubility. For example, N-(Heptan-4-yl)cyclohexanecarboxamide has a molecular weight of 225.3 g/mol and a calculated logP ~3.5, compared to the aromatic amine derivative’s lower logP .

- Synthesis : Alkyl analogues are synthesized via copper-catalyzed alkylation of cyclohexanecarboxylic acid with alkyl halides (66–76% yields), whereas aromatic amines require coupling agents like PyBOP .

Aromatic Substituted Analogues with Electron-Withdrawing Groups

Key Compounds :

- N-(3-Acetylphenyl)cyclohexanecarboxamide : The acetyl group introduces steric bulk and metabolic susceptibility (e.g., hydrolysis), with reported acute oral toxicity (LD₅₀ > 300 mg/kg) .

Table 2 : Electronic Effects on Aromatic Analogues

Heterocyclic and Receptor-Targeting Analogues

Key Compounds :

Structural Insights :

- WAY-100635’s piperazine moiety enables high 5-HT1A affinity, while N-(3-Aminophenyl)cyclohexanecarboxamide lacks this group, likely reducing receptor engagement .

Biologische Aktivität

N-(3-Aminophenyl)cyclohexanecarboxamide is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

N-(3-Aminophenyl)cyclohexanecarboxamide has the molecular formula C13H18N2O and features a cyclohexane ring connected to a carboxamide group, which is further linked to a 3-aminophenyl moiety. The presence of the amine group allows for various chemical interactions, enhancing its potential as a biochemical probe or therapeutic agent.

The biological activity of N-(3-Aminophenyl)cyclohexanecarboxamide is primarily attributed to its ability to interact with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the carboxamide linkage provides stability and rigidity to the compound. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Biological Activity Overview

Research indicates that N-(3-Aminophenyl)cyclohexanecarboxamide exhibits several notable biological activities:

- Antineoplastic Activity : The compound has been explored for its potential anti-cancer properties, particularly as an alkylating agent that may interfere with DNA replication and repair mechanisms .

- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

- Analgesic Properties : There are indications that this compound could also exhibit analgesic effects, potentially useful in pain management therapies.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of N-(3-Aminophenyl)cyclohexanecarboxamide. Here are some key findings:

- In Vitro Studies : In vitro assays have demonstrated that N-(3-Aminophenyl)cyclohexanecarboxamide can inhibit specific enzyme activities related to cancer progression. For instance, it showed significant inhibition of certain kinases involved in cell proliferation .

- Animal Models : Animal studies have indicated that administration of this compound can lead to reduced tumor growth in xenograft models, suggesting its potential as an anti-cancer agent .

- Mechanistic Studies : Detailed mechanistic studies revealed that N-(3-Aminophenyl)cyclohexanecarboxamide interacts with target proteins through hydrogen bonding and hydrophobic interactions, influencing their functional activity.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of N-(3-Aminophenyl)cyclohexanecarboxamide, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(3-Bromophenyl)cyclohexanecarboxamide | C13H16BrNO | Contains bromine substituent on phenyl ring |

| Y-27632 dihydrochloride | C14H21N3O | Affects Rho-associated kinase, differing mechanism |

| N-(4-Aminophenyl)cyclohexanecarboxamide | C13H18N2O | Different amino substitution position on phenyl ring |

This table illustrates how N-(3-Aminophenyl)cyclohexanecarboxamide stands out due to its specific structural arrangement, which allows for distinct biological interactions and chemical reactivity compared to other compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.